Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring:
- Furan-2-yl group: A five-membered aromatic oxygen heterocycle, contributing to π-π interactions and metabolic stability.
- Piperidine ring: A six-membered nitrogen-containing ring providing conformational flexibility.
- 1,3,4-Oxadiazole substituent: A bioisosteric ring with a trifluoromethyl (-CF₃) group at the 5-position, enhancing electronegativity and lipophilicity.
This structure combines rigidity (oxadiazole) with flexibility (piperidine), making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring hydrophobic and electronic interactions .
Properties
IUPAC Name |
furan-2-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c14-13(15,16)12-18-17-10(22-12)8-3-5-19(6-4-8)11(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQZLRXGVFARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, one might start with the formation of the oxadiazole ring through the reaction of appropriate hydrazides with carbon disulfide, followed by cyclization. The subsequent steps would involve the introduction of the trifluoromethyl group, followed by the piperidine moiety. Finally, the furan ring is appended via a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step processes, including:
Preparation of starting materials at scale
Optimization of reaction conditions for each step
Use of catalysts to increase yield and reduce reaction times
Purification processes like recrystallization or chromatography to ensure product purity
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions such as:
Oxidation: Can be carried out with agents like hydrogen peroxide, leading to changes in the furan ring.
Reduction: Using reagents like sodium borohydride, the ketone group can be reduced to alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution under certain conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents depending on the reaction.
Major Products Formed: The main products formed would depend on the specific reactions, often resulting in derivatives with modified functional groups which could be tailored for specific applications.
Scientific Research Applications
This compound is versatile and finds application in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potentially used in drug design and development due to its bioactive functional groups.
Medicine: Could be explored for its pharmacological properties, such as binding affinity to certain receptors.
Industry: May serve as a building block for specialty chemicals or materials.
Mechanism of Action
Mechanism: The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the context.
Molecular Targets and Pathways: Potential targets include enzymes, receptors, or nucleic acids, influencing biochemical pathways. The exact mechanism would require specific studies but generally involves modifying the function of the target through binding or reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Heterocycles and Substituents
Compound A : 4-(4-Aminobenzoyl)piperazin-1-ylmethanone ()
- Key Differences: Replaces the piperidine ring with piperazine (additional nitrogen). Substitutes the 5-(trifluoromethyl)-1,3,4-oxadiazole with a 4-aminobenzoyl group.
- Loss of the oxadiazole-CF₃ group reduces hydrophobicity and metabolic stability .
Compound B : 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()
- Key Differences: Replaces the methanone linker with a sulfanyl-ethanone group. Adds a 4-methyl substituent to the piperidine.
- Impact: Sulfur inclusion may alter redox properties and bioavailability.
Compound C : LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) ()
- Key Differences: Features a benzamide core instead of a piperidine-methanone scaffold. Includes a sulfamoyl group for enhanced solubility.
- Impact: Benzamide may improve oral absorption but reduce blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Comparisons
- Trifluoromethyl Group: Enhances metabolic stability and membrane permeability in the target compound compared to non-CF₃ analogues .
- Piperidine vs. Piperazine : Piperidine’s reduced polarity may improve CNS penetration relative to piperazine-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
